molecular formula C12H12FN3O2 B174041 Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264046-99-2

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B174041
CAS No.: 1264046-99-2
M. Wt: 249.24 g/mol
InChI Key: MILOBAIYUXUZQJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and yield the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Biological Activity

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264046-99-2) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H12FN3O2
  • Molecular Weight: 249.24 g/mol
  • Melting Point: 149-150°C

The compound's structure includes a pyrazole ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.

Target Enzyme: The primary target of this compound is the Mitogen-Activated Protein Kinase 14 (MAPK14) . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.

Mode of Action: The compound is believed to inhibit MAPK14 activity by binding to its active site. This interaction modulates downstream signaling pathways, particularly the MAPK signaling pathway, which regulates gene expression, differentiation, and cell survival .

Biological Activities

This compound exhibits several biological activities:

  • Antiviral Activity: Research indicates that pyrazole derivatives can act against viruses such as the tobacco mosaic virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds .
CompoundIn Vitro Inhibition Rate (%)In Vivo Inhibition Rate (%)
3a54.8 ± 1.1147.3 ± 0.88
3b66.4 ± 0.7854.5 ± 1.03
3pHighest Activity Most Potent

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

  • Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability . The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity.

Research Findings

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

  • Synthesis and Optimization: A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions. The structural optimization aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .
  • Case Studies: The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Scientific Research Applications

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits several notable biological activities:

1. Antiviral Activity
Research indicates that pyrazole derivatives can act against viruses such as the Tobacco Mosaic Virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds.

CompoundIn Vitro Inhibition Rate (%)In Vivo Inhibition Rate (%)
3a54.8 ± 1.1147.3 ± 0.88
3b66.4 ± 0.7854.5 ± 1.03
3pHighest ActivityMost Potent

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses. The primary target of this compound is Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in various cellular processes, including inflammation and apoptosis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability. The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity .

Research Findings and Case Studies

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

Synthesis and Optimization
A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .

Case Studies
The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Properties

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOBAIYUXUZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566685
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264046-99-2
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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